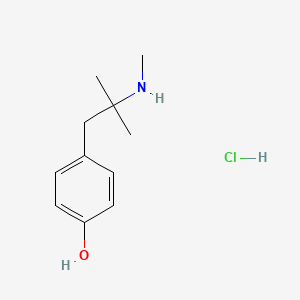
p-Hydroxymephentermine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-HydroxymephentermineHydrochloride is a chemical compound that belongs to the class of sympathomimetic agents. It is structurally related to mephentermine, a compound known for its use in treating hypotension. p-HydroxymephentermineHydrochloride is characterized by the presence of a hydroxyl group at the para position of the phenyl ring, which distinguishes it from its parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-HydroxymephentermineHydrochloride typically involves the hydroxylation of mephentermine. This can be achieved through various methods, including:
Electrophilic Aromatic Substitution:
Catalytic Hydrogenation: This method involves the reduction of a precursor compound, such as p-nitromephentermine, followed by catalytic hydrogenation to introduce the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of p-HydroxymephentermineHydrochloride may involve large-scale catalytic processes, utilizing high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxylation process.
Types of Reactions:
Oxidation: p-HydroxymephentermineHydrochloride can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine or other reduced forms.
Substitution: p-HydroxymephentermineHydrochloride can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Halogenated or other substituted derivatives.
Applications De Recherche Scientifique
p-HydroxymephentermineHydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on biological systems, particularly its sympathomimetic activity.
Medicine: Investigated for its potential therapeutic uses, including its effects on blood pressure and cardiovascular function.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
p-HydroxymephentermineHydrochloride exerts its effects primarily through its action on adrenergic receptors. It acts as an alpha adrenergic receptor agonist, leading to the release of endogenous norepinephrine. This results in increased cardiac output and elevated systolic and diastolic pressures. The compound’s effects on heart rate can vary depending on the degree of vagal tone. In some cases, the net vascular effect may be vasodilation.
Comparaison Avec Des Composés Similaires
Mephentermine: The parent compound, known for its use in treating hypotension.
Phentermine: A related compound used as an appetite suppressant.
Methamphetamine: A stimulant with similar structural features but different pharmacological effects.
Uniqueness: p-HydroxymephentermineHydrochloride is unique due to the presence of the hydroxyl group at the para position, which imparts distinct chemical and pharmacological properties. This modification can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
4-[2-methyl-2-(methylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,12-3)8-9-4-6-10(13)7-5-9;/h4-7,12-13H,8H2,1-3H3;1H |
Clé InChI |
AOYHCLFMNVYVDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=C(C=C1)O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



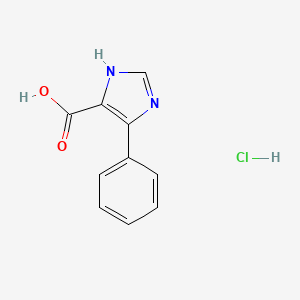
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)

![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene](/img/structure/B13447964.png)
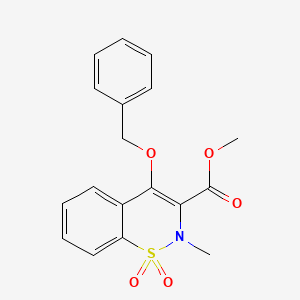
![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)

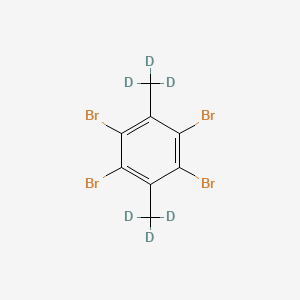
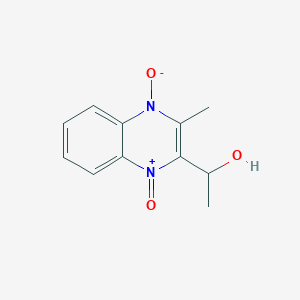
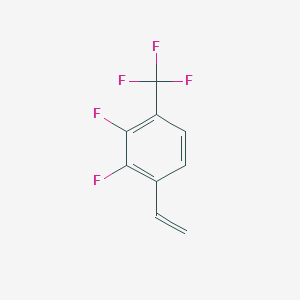
![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)

